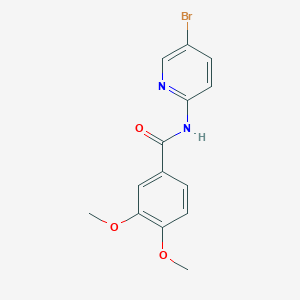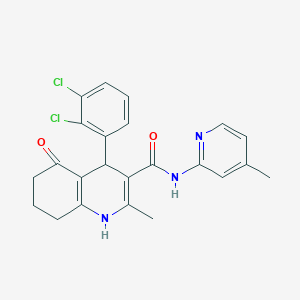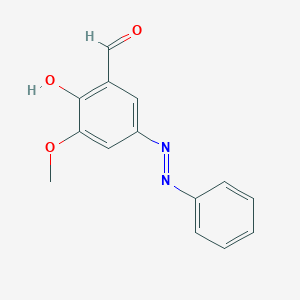
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate, also known as TQ, is a quinoline derivative that has recently gained attention in the field of scientific research. TQ has been found to possess various pharmacological properties that make it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate is not fully understood. However, it has been proposed that 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate exerts its pharmacological effects by modulating various signaling pathways in the body. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress and cellular detoxification.
Biochemical and Physiological Effects
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate has several advantages for lab experiments. It is readily available and can be easily synthesized in large quantities. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate is also stable and can be stored for long periods without degradation. However, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate has some limitations for lab experiments. It is poorly soluble in water, which makes it difficult to administer to animals. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate also has a short half-life, which limits its effectiveness in vivo.
未来方向
There are several future directions for the study of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate. One area of research is the development of novel drug formulations that improve the solubility and bioavailability of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate. Another area of research is the investigation of the potential use of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the mechanism of action of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate needs to be further elucidated to fully understand its pharmacological effects.
合成方法
The synthesis of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate involves the reaction of 4-methoxyphenol with chloroacetic acid to produce 4-methoxyphenoxyacetic acid. The resulting compound is then reacted with 2,2,4-trimethyl-1,2-dihydroquinoline in the presence of a catalyst to yield 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate. The synthesis method is simple and can be easily scaled up for large-scale production.
科学研究应用
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It also possesses anti-inflammatory properties that make it a potential treatment for various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate has been found to scavenge free radicals and protect against oxidative stress, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-(4-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-14-12-21(2,3)22-19-10-9-17(11-18(14)19)26-20(23)13-25-16-7-5-15(24-4)6-8-16/h5-12,22H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOINWBLXVGXTCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)COC3=CC=C(C=C3)OC)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl (4-methoxyphenoxy)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4970701.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}methanamine](/img/structure/B4970709.png)

![3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B4970716.png)
![9-[3-methoxy-4-(1-naphthylmethoxy)phenyl]-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4970723.png)
![5-(4-bromophenyl)-5-chloro-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B4970727.png)
![2-(2-thienyl)-5-{[2-(2-thienyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B4970744.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970752.png)


![2-[(1H-indol-3-ylthio)methyl]-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4970759.png)
![N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4970786.png)
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate](/img/structure/B4970792.png)
![3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4970799.png)